molecular formula C18H14N2S B14001047 2-(5-Methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile CAS No. 6974-52-3

2-(5-Methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile

Cat. No.: B14001047
CAS No.: 6974-52-3
M. Wt: 290.4 g/mol
InChI Key: YSRSDZZYKLSIJT-UHFFFAOYSA-N
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Description

4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thiazole ring with acetonitrile and diphenyl groups makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

6974-52-3

Molecular Formula

C18H14N2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile

InChI

InChI=1S/C18H14N2S/c1-14-17(20-13-21-14)18(12-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13H,1H3

InChI Key

YSRSDZZYKLSIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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